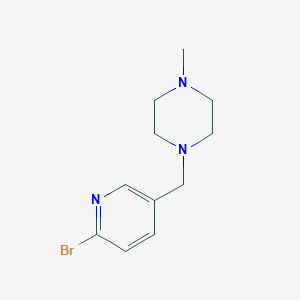

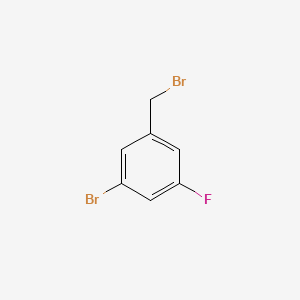

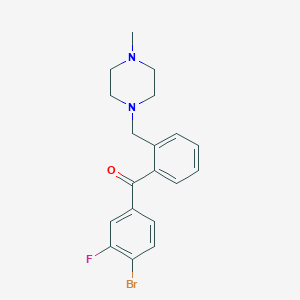

4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone" is a benzophenone derivative with potential interest in organic chemistry due to its structural features, which include a bromo and a fluoro substituent on the benzene ring and a piperazine moiety. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related benzophenone derivatives, which can be useful in understanding the behavior and properties of the compound .

Synthesis Analysis

The synthesis of benzophenone derivatives can involve various strategies, including side-chain bromination as seen in the generation of 2-(bromomethyl)benzophenone . This compound is further converted into naphthalene derivatives through a mechanism involving the generation of 1-phenylisobenzofuran. Another approach is the Wittig-Horner reaction, which is used to synthesize 1-Bromo-4-(2,2-diphenylvinyl) benzene . This method involves a nucleophilic reaction with a phosphorus ylide. The synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone is achieved through a Friedel-Crafts reaction, which is a common method for introducing acyl groups into aromatic rings . These methods could potentially be adapted for the synthesis of "4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is characterized using various spectroscopic techniques such as NMR, IR, and MS . These techniques provide information about the electronic environment of the atoms, the functional groups present, and the molecular mass, which are crucial for confirming the identity of the synthesized compounds. X-ray diffraction (XRD) can also be used to determine the steric configuration and crystal packing of the molecules . The molecular structure of "4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone" would likely be analyzed using similar methods to ensure the correct synthesis and to understand its three-dimensional conformation.

Chemical Reactions Analysis

Benzophenone derivatives can participate in various chemical reactions. For instance, the 2-(bromomethyl)benzophenone undergoes cycloaddition reactions when heated with dienophiles, leading to the formation of naphthalene derivatives . The reactivity of the bromo and fluoro substituents in "4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone" would be influenced by their electron-withdrawing nature, which could affect the compound's participation in nucleophilic substitution or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives, such as solubility, melting point, and photoluminescence, can be influenced by their substituents. For example, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene are investigated, showing different emission wavelengths and intensities in solution and solid-state, indicating aggregation-induced emission (AIE) characteristics . The presence of a piperazine moiety in "4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone" could also affect its solubility and potential biological activity, given that piperazine rings are often found in pharmacologically active compounds.

Applications De Recherche Scientifique

“4-Bromo-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the CAS Number: 898789-09-8 . Its molecular weight is 391.28 and its linear formula is C19H20BrFN2O .

-

Photoreduction Studies

- Field: Chemistry, specifically photochemistry .

- Application: Studying the photoreduction of similar compounds .

- Method: Solutions of the compounds were placed in a Rotating Rack Rayonet reactor at 350nm at various intervals and studied via IR spectroscopy .

- Results: For example, a quantitative study of the photoreduction of 4-bromo-4’-methylbenzophenone to a substituted benzpinacol yielded a photoreduction quantum efficiency of 7.75% .

-

Synthesis and Characterization

- Field: Organic Chemistry .

- Application: Synthesis of similar compounds via Friedel-Crafts acylation .

- Method: For example, 4-phenylbenzophenone was synthesized from benzoyl chloride and biphenyl with a 25% yield .

- Results: A subsequent FTIR study was completed to determine the photoreduction quantum efficiency of 4-phenylbenzophenone’s ability to dimerize to form 4, 4’diphenylbenzpinacol .

“4-Bromo-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the CAS Number: 898789-09-8 . Its molecular weight is 391.28 and its linear formula is C19H20BrFN2O .

Propriétés

IUPAC Name |

(4-bromo-3-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrFN2O/c1-22-8-10-23(11-9-22)13-15-4-2-3-5-16(15)19(24)14-6-7-17(20)18(21)12-14/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGCHXCBAFRYAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643882 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898783-25-0 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)